1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane
Overview
Description
1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane is a fluorinated organic compound with the molecular formula C8H6F11IO This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and a heptafluoropropoxy group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane typically involves the reaction of appropriate fluorinated precursors with iodine-containing compounds under controlled conditions. One common method involves the use of 1,1,1,2-tetrafluoroethane as a starting material, which undergoes a series of fluorination and iodination reactions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing specialized equipment to handle the highly reactive and potentially hazardous reagents. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Addition Reactions: The fluorinated groups can engage in addition reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated amine derivatives, while oxidation reactions may produce iodinated alcohols or ketones .
Scientific Research Applications
1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into target molecules.
Biology: Investigated for its potential use in labeling and imaging studies due to its unique fluorine and iodine content.
Medicine: Explored for its potential as a radiolabeled compound for diagnostic imaging techniques.
Mechanism of Action
The mechanism of action of 1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane involves its interaction with molecular targets through its fluorinated and iodinated groups. These interactions can affect the compound’s reactivity, stability, and binding affinity to specific targets. The pathways involved may include halogen bonding, hydrophobic interactions, and electron-withdrawing effects of the fluorine atoms .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2-Tetrafluoroethane: A fluorinated compound used as a refrigerant and solvent.
1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodobutane: A structurally similar compound with a butane backbone instead of pentane.
1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopropane: Another similar compound with a propane backbone.
Uniqueness
1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane is unique due to its specific combination of fluorinated and iodinated groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-iodopentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F11IO/c1-3(20)2-4(9,6(12,13)14)21-8(18,19)5(10,11)7(15,16)17/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEKWBVYUIERMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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